molecular formula C19H18N4O2S B5067331 2-[(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]-N-phenylacetamide

2-[(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]-N-phenylacetamide

Cat. No. B5067331
M. Wt: 366.4 g/mol
InChI Key: JMFDYDJFCJEBIT-UHFFFAOYSA-N
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Description

The compound “2-[(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]-N-phenylacetamide” is a complex organic molecule. It contains a total of 46 bonds, including 28 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 3 double bonds, 2 triple bonds, and 6 aromatic bonds. The structure also includes 1 five-membered ring, 2 six-membered rings, 2 secondary amides (aliphatic), 2 nitriles (aliphatic), and 1 sulfide .


Molecular Structure Analysis

The molecular structure of “2-[(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]-N-phenylacetamide” is characterized by a spiro[4.5]decane core, which is a type of bicyclic compound where the two rings share only one atom. This core is substituted with various functional groups, including a secondary amide, two nitriles, and a sulfide .


Chemical Reactions Analysis

The chemical reactions involving “2-[(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]-N-phenylacetamide” are likely to be complex due to the presence of multiple reactive sites, including the secondary amide, nitriles, and sulfide groups. These functional groups can participate in a variety of reactions, such as nucleophilic substitutions, additions, and eliminations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]-N-phenylacetamide” would be determined by its molecular structure. For example, the presence of polar functional groups like the secondary amide and nitriles would likely make the compound polar and potentially soluble in polar solvents .

Mechanism of Action

The mechanism of action of “2-[(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]-N-phenylacetamide” is currently unknown. The compound’s biological activity, if any, would likely depend on its interactions with biological macromolecules, which in turn would be influenced by its molecular structure and properties .

Safety and Hazards

The safety and hazards associated with “2-[(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]-N-phenylacetamide” are not known at this time. As with any chemical compound, appropriate precautions should be taken when handling it to minimize potential risks .

Future Directions

The future research directions for “2-[(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]-N-phenylacetamide” could include further studies on its synthesis, reactivity, and potential applications. In particular, understanding its mechanism of action could open up new possibilities for its use in various fields .

properties

IUPAC Name

2-[(6,10-dicyano-7-oxo-8-azaspiro[4.5]dec-9-en-9-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c20-10-14-17(25)23-18(15(11-21)19(14)8-4-5-9-19)26-12-16(24)22-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-9,12H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFDYDJFCJEBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(C(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)sulfanyl]-N-phenylacetamide

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